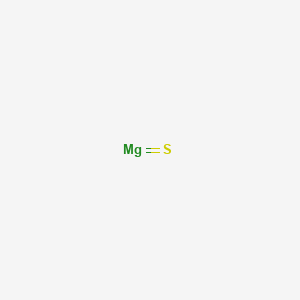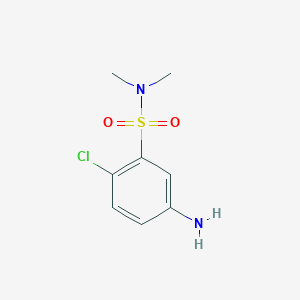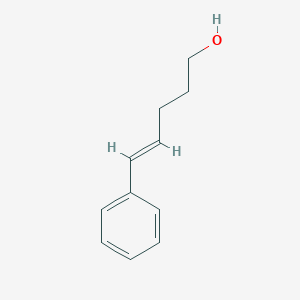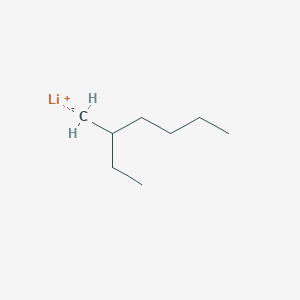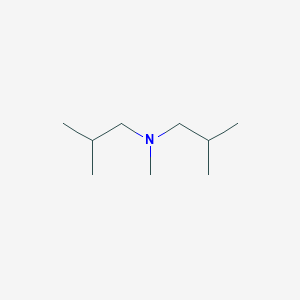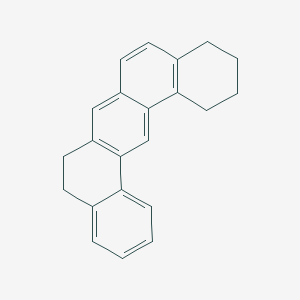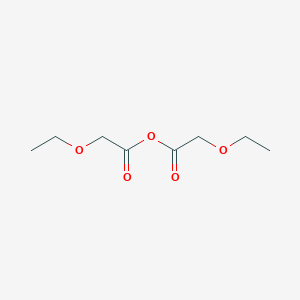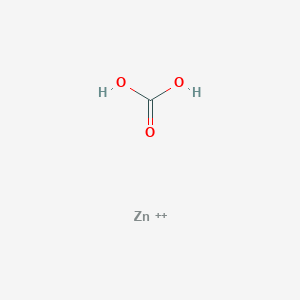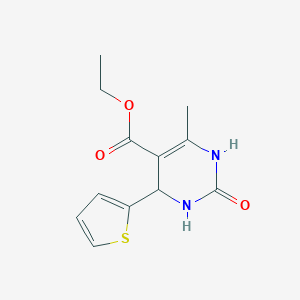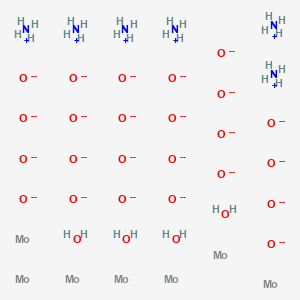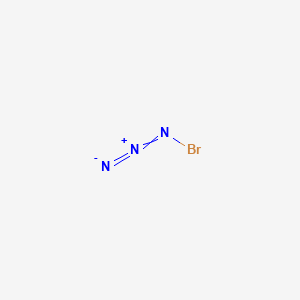
Silane, trimethyl(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanes are a class of organosilicon compounds that have found extensive applications in various fields, including material science, chemistry, and biotechnology. Silane, trimethyl(pentyloxy)- is a specific type of silane that has been the subject of considerable research in recent years.
Applications De Recherche Scientifique
Silane, trimethyl(pentyloxy)- has been extensively studied for its applications in various fields. In material science, it has been used as a surface modifier to enhance the adhesion properties of coatings and adhesives. In chemistry, it has been used as a reducing agent in organic synthesis reactions. In biotechnology, it has been used as a coupling agent for the immobilization of biomolecules on surfaces.
Mécanisme D'action
The mechanism of action of silane, trimethyl(pentyloxy)- is not well understood. However, it is believed that the compound interacts with the surface of the material to which it is applied, forming a covalent bond with the surface. This interaction enhances the adhesion properties of the material and improves its durability.
Effets Biochimiques Et Physiologiques
Silane, trimethyl(pentyloxy)- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic, making it safe for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, trimethyl(pentyloxy)- offers several advantages for lab experiments. It is easy to synthesize, highly pure, and stable under normal conditions. However, it has some limitations as well. It is not soluble in water, making it difficult to use in aqueous solutions. It also requires careful handling due to its flammable nature.
Orientations Futures
Silane, trimethyl(pentyloxy)- has several potential future directions for research. One area of interest is its use in the development of new materials with enhanced properties. Another area of interest is its use in the immobilization of biomolecules for biosensing applications. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, silane, trimethyl(pentyloxy)- is a versatile compound with several potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in new areas.
Méthodes De Synthèse
Silane, trimethyl(pentyloxy)- can be synthesized through the reaction of pentanol and trimethylchlorosilane. The reaction is conducted under anhydrous conditions and in the presence of a catalyst such as triethylamine. The product is purified through distillation and recrystallization to obtain a high-purity compound.
Propriétés
Numéro CAS |
14629-45-9 |
|---|---|
Nom du produit |
Silane, trimethyl(pentyloxy)- |
Formule moléculaire |
C8H20OSi |
Poids moléculaire |
160.33 g/mol |
Nom IUPAC |
trimethyl(pentoxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-8-9-10(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
UABFFWVEXACZGD-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](C)(C)C |
SMILES canonique |
CCCCCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)
